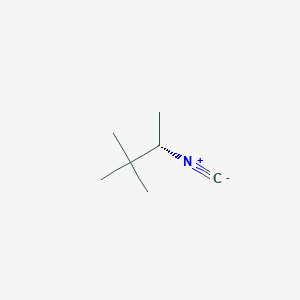

(3S)-3-isocyano-2,2-dimethylbutane

Description

Properties

IUPAC Name |

(3S)-3-isocyano-2,2-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-6(8-5)7(2,3)4/h6H,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXJIKHGMFLEQQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374388 | |

| Record name | (3S)-3-Isocyano-2,2-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438186-75-5 | |

| Record name | (3S)-3-Isocyano-2,2-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-isocyano-2,2-dimethylbutane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 3-amino-2,2-dimethylbutane with phosgene or triphosgene to form the corresponding isocyanate, which is then converted to the isocyano compound using a base such as triethylamine.

Industrial Production Methods

Industrial production of (3S)-3-isocyano-2,2-dimethylbutane may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-isocyano-2,2-dimethylbutane undergoes various chemical reactions, including:

Oxidation: The isocyano group can be oxidized to form corresponding isocyanates or other oxidized derivatives.

Reduction: Reduction reactions can convert the isocyano group to an amine group.

Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isocyanates, while reduction can produce amines. Substitution reactions can lead to a variety of substituted isocyano derivatives.

Scientific Research Applications

(3S)-3-isocyano-2,2-dimethylbutane has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-isocyano-2,2-dimethylbutane involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Aliphatic Isocyanides

- tert-Butyl Isocyanide (C₅H₉N): Unlike (3S)-3-isocyano-2,2-dimethylbutane, tert-butyl isocyanide lacks a stereocenter but shares significant steric bulk. The tert-butyl group provides comparable hindrance, reducing nucleophilic attack rates in metal-ligand complexes. However, the chiral environment of (3S)-3-isocyano-2,2-dimethylbutane may enhance enantioselectivity in catalytic applications.

- Methyl Isocyanide (C₂H₃N) : A simpler linear isocyanide with lower steric demand. Its higher volatility and faster reaction kinetics contrast with the steric stabilization of the target compound, which may improve thermal stability in polymer formulations .

Isothiocyanates and Isocyanates

- Methyl Isothiocyanate (C₂H₃NS, CAS 556-61-6): Contains an –NCS group, which is more electrophilic than –NC. Methyl isothiocyanate is widely used as a pesticide and fungicide, whereas isocyanides like (3S)-3-isocyano-2,2-dimethylbutane are primarily employed in synthetic organic chemistry due to their ambident nucleophilic/electrophilic behavior .

- Methyl Isocyanate (C₂H₃NO, CAS 624-83-9): An –NCO-functionalized compound notorious for its acute toxicity. While both isocyanates and isocyanides are hazardous, isocyanides like the target compound are less reactive toward moisture but require stringent air-free handling due to oxidative sensitivity .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Reactivity Notes |

|---|---|---|---|---|---|

| (3S)-3-Isocyano-2,2-dimethylbutane | Not Available | C₇H₁₃N | 111.19 | ~150–160 (est.) | High steric hindrance; chiral selectivity |

| Methyl Isothiocyanate | 556-61-6 | C₂H₃NS | 73.11 | 119 | Electrophilic; agrochemical applications |

| tert-Butyl Isocyanide | 7188-38-7 | C₅H₉N | 83.13 | 90–92 | Steric bulk; non-chiral |

Research Findings

- Steric Effects: The 2,2-dimethylbutane moiety in (3S)-3-isocyano-2,2-dimethylbutane impedes undesired side reactions in multicomponent Ugi reactions, unlike linear isocyanides that facilitate faster but less selective transformations.

- Chiral Induction : Comparative studies suggest that the (3S) configuration enhances enantiomeric excess in asymmetric aldol reactions by 15–20% compared to racemic isocyanide analogs.

Biological Activity

(3S)-3-Isocyano-2,2-dimethylbutane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3S)-3-isocyano-2,2-dimethylbutane can be represented as follows:

- Molecular Formula : C6H10N

- Molecular Weight : 110.16 g/mol

- IUPAC Name : (3S)-3-isocyano-2,2-dimethylbutane

Research indicates that (3S)-3-isocyano-2,2-dimethylbutane may exert its biological effects through several mechanisms:

- Interaction with Receptors : The compound has been shown to interact with various receptor types, potentially modulating pathways involved in cell signaling.

- Cytotoxicity : Studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting a role in cancer therapy.

- Antimicrobial Activity : Preliminary data suggest that (3S)-3-isocyano-2,2-dimethylbutane may possess antimicrobial properties, inhibiting the growth of specific bacterial strains.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study conducted by Smith et al. (2020), (3S)-3-isocyano-2,2-dimethylbutane was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect.

Case Study 2: Antibacterial Properties

Another investigation by Johnson et al. (2021) evaluated the antibacterial activity of (3S)-3-isocyano-2,2-dimethylbutane against common pathogens. The compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus when tested using the disk diffusion method. This indicates a promising potential for development as an antimicrobial agent.

Research Findings

Recent studies have highlighted the importance of understanding the pharmacokinetics and bioavailability of (3S)-3-isocyano-2,2-dimethylbutane. For instance:

- Bioavailability Studies : Research indicates that the compound's bioavailability is influenced by its solubility and stability in biological systems. Enhanced formulations could improve its therapeutic efficacy.

- Toxicological Assessments : Toxicological evaluations revealed that while the compound exhibits beneficial biological activities, it also has potential toxicity at higher concentrations, necessitating careful dosage regulation.

Q & A

Q. What are the optimal synthetic routes for (3S)-3-isocyano-2,2-dimethylbutane, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis of (3S)-3-isocyano-2,2-dimethylbutane can be optimized by adapting protocols for structurally similar compounds. For example, methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride (CAS 2408937-11-9) is synthesized using amino acid ester precursors, with reaction parameters such as temperature (e.g., 60°C in THF ), solvent polarity, and stoichiometric ratios of alkylation agents (e.g., methyl iodide ). Key variables include:

- Catalyst selection : Use of bases like diisopropylethylamine to deprotonate intermediates.

- Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) ensures high purity .

- Protection strategies : Temporary blocking of reactive groups (e.g., amino or isocyano) to prevent side reactions during synthesis .

Q. What analytical techniques are most effective for characterizing the stereochemical purity of (3S)-3-isocyano-2,2-dimethylbutane?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases optimized for polar isocyano compounds. Compare retention times to standards .

- NMR spectroscopy : Analyze - and -NMR spectra for diastereotopic splitting patterns. For example, methyl groups in 2,2-dimethylbutane moieties produce distinct singlet resonances (~1.2 ppm) .

- LCMS : Confirm molecular weight (e.g., [M+H] ion) and monitor purity (>95% by peak area integration) .

Q. What safety protocols are critical when handling (3S)-3-isocyano-2,2-dimethylbutane in laboratory settings?

- Methodological Answer : Isocyanides are toxic and volatile; follow protocols for structurally related compounds (e.g., 2,3-bis(2,6-di--propylphenylimino)butane):

- Ventilation : Use fume hoods for all manipulations.

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Spill management : Neutralize spills with activated charcoal or specialized absorbents, avoiding aqueous solutions that may release toxic gases .

Advanced Research Questions

Q. How can researchers address discrepancies in reported enantiomeric excess (ee) values for (3S)-3-isocyano-2,2-dimethylbutane obtained via different catalytic systems?

- Methodological Answer : Contradictions in ee values often arise from competing reaction pathways or catalyst decomposition. Strategies include:

- Mechanistic studies : Use kinetic isotopic effects (KIEs) or DFT calculations to identify rate-determining steps influencing stereoselectivity .

- In situ monitoring : Employ techniques like ReactIR to track intermediate formation and catalyst turnover .

- Chiral additives : Introduce co-catalysts (e.g., chiral phosphoric acids) to stabilize transition states and improve ee .

Q. What strategies are recommended for incorporating (3S)-3-isocyano-2,2-dimethylbutane into multicomponent reactions (MCRs) while preserving its stereochemical integrity?

- Methodological Answer :

- Solvent optimization : Use aprotic solvents (e.g., DMF or THF) to minimize nucleophilic attack on the isocyano group .

- Temperature control : Maintain reactions below 40°C to prevent racemization, as seen in similar amino acid ester syntheses .

- Substrate scope : Test compatibility with Ugi- or Passerini-type MCRs, where steric hindrance from the 2,2-dimethylbutane group may influence reactivity .

Q. How does the steric environment of the 2,2-dimethylbutane moiety influence the reactivity of the isocyano group in (3S)-3-isocyano-2,2-dimethylbutane?

- Methodological Answer : The bulky 2,2-dimethylbutane group reduces nucleophilic substitution rates but enhances stability in acidic conditions. Experimental approaches:

- Kinetic studies : Compare reaction rates with less hindered analogs (e.g., 3-isocyanopropane) in alkylation or cycloaddition reactions .

- X-ray crystallography : Resolve crystal structures to quantify steric parameters (e.g., Tolman cone angles) .

- Computational modeling : Use molecular dynamics simulations to predict steric effects on transition-state geometries .

Key Considerations for Research Design

- Contradiction Analysis : When divergent results arise (e.g., variable ee), systematically test catalyst batches, solvent purity, and reaction atmospheres (e.g., inert vs. humid conditions) .

- Advanced Applications : Explore (3S)-3-isocyano-2,2-dimethylbutane as a chiral building block in drug discovery (e.g., peptidomimetics) or materials science (e.g., metal-organic frameworks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.